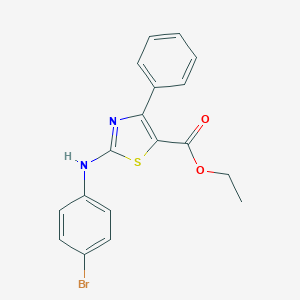

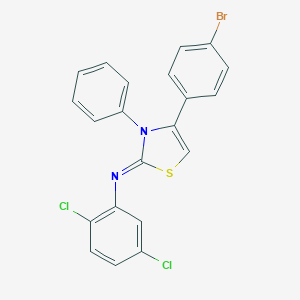

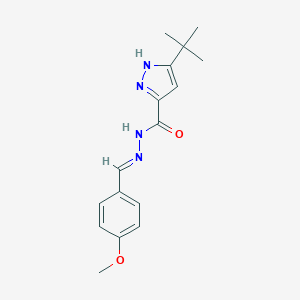

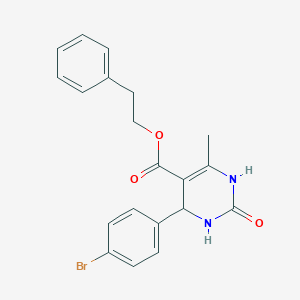

3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of N-heterocyclic amine . N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Synthesis Analysis

The compound was synthesized in an efficient one-pot two-step process by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

Pyrazole derivatives, such as the compound , are valuable building blocks in drug discovery. They are key precursors in the preparation of active pharmaceutical ingredients (APIs) due to their wide range of physiological and pharmacological activities . The compound’s structural features make it a candidate for the synthesis of various APIs, particularly those targeting inflammatory and neurological disorders.

Organic Synthesis

In modern organic synthesis, N-heterocyclic amines like this compound serve as intermediates for the construction of more complex molecules . The tert-butyl group can improve solubility and the methoxybenzylidene moiety can be involved in further chemical transformations, making it a versatile reagent in synthetic chemistry.

Direcciones Futuras

Propiedades

IUPAC Name |

5-tert-butyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-16(2,3)14-9-13(18-19-14)15(21)20-17-10-11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNSECRUHVCDNH-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

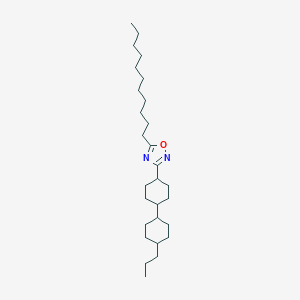

![5-(3-Methylphenyl)-3-(4'-pentyl[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B400641.png)

![5-(4-Ethylphenyl)-3-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole](/img/structure/B400643.png)

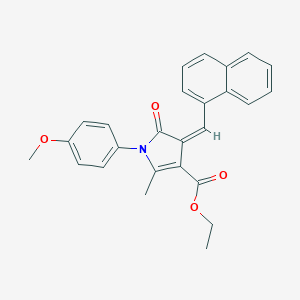

![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B400645.png)

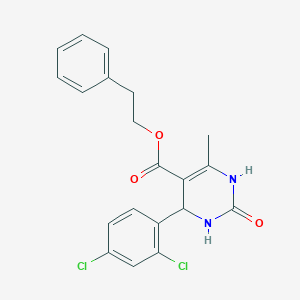

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400647.png)

![5-Biphenyl-4-yl-3-(4'-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B400648.png)

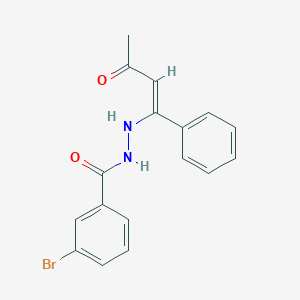

![3-[(2-Chloro-5-methylanilino)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B400656.png)

![O-[4-[(3-chlorophenyl)carbamoyl]phenyl] morpholine-4-carbothioate](/img/structure/B400659.png)